2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)

Volatility Sublimation Temperature CVD Precursor Delivery

Researchers requiring a Ti(III) precursor for ALD/CVD often face carbon contamination from incomplete reduction of Ti(IV) alternatives. Ti(TMHD)₃ directly provides the Ti³⁺ oxidation state, eliminating this reduction step and yielding higher-purity films. • Enables low-resistivity TiN diffusion barriers with minimal carbon content. • Homoleptic TMHD ligands promote uniform decomposition for high-k dielectric layers. • Forms mononuclear TiO₄ sites on oxide supports, maximizing catalyst dispersion. Supplied as ≥98% pure purple crystals; packaged under argon for air/moisture protection.

Molecular Formula C33H57O6Ti
Molecular Weight 597.7 g/mol
Cat. No. B12984122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)
Molecular FormulaC33H57O6Ti
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+3]
InChIInChI=1S/3C11H19O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyJBJXJTNINMTGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) as a High-Purity Ti(III) β-Diketonate Precursor


The compound, specifically Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) [Ti(TMHD)₃] (CAS: 181418-64-4), is a titanium(III) beta-diketonate complex wherein titanium is coordinated by three bulky dipivaloylmethane (DPM/TMHD) ligands [1]. This coordination environment confers high volatility and a specific oxidation state (Ti³⁺) that distinguishes it from common Ti(IV) precursors [2]. Its primary applications lie in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of titanium-containing thin films, where its Ti(III) center and ligand structure dictate unique film growth and material properties [3].

Why Ti(TMHD)₃ Cannot Be Replaced by Generic Titanium β-Diketonates


The selection of a titanium precursor for vapor deposition is critically dependent on its specific oxidation state and ligand set, as these factors directly govern volatility, thermal stability, and the resulting film's chemical and structural properties. Ti(TMHD)₃ is a Ti(III) complex, whereas many alternative titanium β-diketonates are based on Ti(IV), such as Ti(Oi-Pr)₂(DPM)₂ or Ti(dmae)₄ [1]. The use of a Ti(III) precursor is particularly important for applications where a reduction step from Ti(IV) is undesirable or incomplete, such as in the ALD of TiN, where it can lead to higher film purity and lower carbon contamination [2]. Furthermore, even within the Ti(III) family, the steric bulk of the TMHD ligand differentiates its volatility and thermal decomposition profile from smaller ligands like acetylacetonate (acac) in Ti(acac)₃, impacting precursor delivery and film uniformity [3]. The following quantitative evidence demonstrates these critical performance differentiators.

Quantitative Evidence Guide for Ti(TMHD)₃: Performance vs. Comparator Precursors


Volatility and Sublimation Point vs. Ti(Oi-Pr)₂(DPM)₂

The volatility of Ti(TMHD)₃ is a critical parameter for reliable precursor delivery in CVD and ALD processes. Ti(TMHD)₃ sublimates at 75 °C at 0.1 mmHg . This is a lower sublimation temperature compared to the Ti(IV) analog, Ti(Oi-Pr)₂(DPM)₂, which typically requires higher temperatures for vaporization [1]. The lower sublimation temperature of Ti(TMHD)₃ translates to a wider and more controllable process window, reducing the risk of thermal decomposition during vaporization and ensuring a more stable and consistent precursor flux.

Volatility Sublimation Temperature CVD Precursor Delivery

Superior Catalyst Dispersion: Ti(TMHD)₃ (DPM) vs. Ti(acac)₃ and Ti(OiPr)₄

For catalytic applications, the dispersion of titanium oxide on a support is paramount. An XAFS study demonstrated that using a DPM-based titanium complex (Ti(TMHD)₃) as a precursor for TiO₂/SiO₂ catalysts yielded a mononuclear tetrahedral TiO₄ species, indicating atomic-level dispersion [1]. In contrast, the use of Ti(acac)₃ led to a penta-coordinated titanium species, while the alkoxide precursor Ti(OiPr)₄ resulted in the formation of aggregated titanium oxide clusters [1]. This superior dispersion from Ti(TMHD)₃ directly impacts catalytic performance.

Catalyst Dispersion XAFS TiO₂/SiO₂ Precursor Structure

ALD Process Advantage: Ti(III) vs. Ti(IV) Precursors for TiN Film Purity

The oxidation state of the titanium precursor is a key determinant of film quality in ALD, particularly for metal nitride films. Research into TiN ALD highlights that Ti(IV) precursors require an in-situ reduction step to form TiN, which is often incomplete and can lead to significant carbon incorporation in the film [1]. The use of a Ti(III) precursor, such as Ti(TMHD)₃, bypasses this problematic reduction step [1]. While specific film purity data for Ti(TMHD)₃ is not provided in the cited reference, the study establishes the fundamental advantage of Ti(III) precursors for achieving higher-purity films with lower carbon and impurity levels compared to Ti(IV) alternatives.

Atomic Layer Deposition TiN Carbon Contamination Oxidation State

High-Purity Specification: OH and Chlorine Content Control

For advanced electronic applications, trace impurities in precursors are a critical concern. Patents for high-purity Ti(DPM) complexes specify stringent impurity limits to ensure film quality [1]. A high-purity Ti complex is defined as having an OH-group content of at most 0.1% by weight and a chlorine content of at most 5 ppm [1]. While this patent describes a method for making high-purity Ti complexes in general (including Ti(IV) species), it establishes a benchmark purity level that Ti(TMHD)₃ must meet or exceed for applications in microelectronics. Vendors supplying Ti(TMHD)₃ for these markets are expected to adhere to such specifications.

High-Purity OH-content Chlorine-content Electronic Materials

Film Deposition Uniformity: Ti(TMHD)₃ vs. Ti(dmae)₄

In MOCVD of (Ba,Sr)TiO₃ (BST) films, the choice of titanium precursor has a significant impact on film uniformity. A comparative study found that using Ti(Oi-Pr)₂(TMHD)₂ led to the formation of humps and haziness due to non-uniform titanium incorporation [1]. This is attributed to the aggregation of Ti(TMHD)₂ intermediates after the detachment of the Oi-Pr ligand [1]. In contrast, films deposited with Ti(dmae)₄ exhibited no such defects [1]. This evidence suggests that Ti(TMHD)₃, which lacks the labile alkoxide ligand, may offer a more uniform decomposition pathway than Ti(Oi-Pr)₂(TMHD)₂, leading to better film uniformity.

Film Uniformity MOCVD BST Thin Films Precursor Decomposition

Target Application Scenarios for 2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)


ALD of High-Purity TiN Films for Semiconductor Diffusion Barriers

This is a primary application where the Ti(III) oxidation state of Ti(TMHD)₃ provides a critical advantage. As detailed in Section 3, the use of a Ti(III) precursor avoids the incomplete reduction step required for Ti(IV) precursors, which is a major source of carbon contamination in TiN ALD [1]. This results in TiN films with lower resistivity and superior performance as copper diffusion barriers in back-end-of-line (BEOL) semiconductor processing. The compound's high volatility also supports the precise, self-limited growth required for high aspect ratio structures.

MOCVD of Uniform High-k Dielectric Layers (e.g., Doped HfO₂ or ZrO₂)

For advanced gate stacks in logic and memory devices, the uniformity of high-k dielectric layers is critical. Ti(TMHD)₃ is specified as a preferred precursor in patents for forming titanium-doped high-k films via CVD and ALD [2]. As inferred from comparative studies on film uniformity (Section 3), the homoleptic TMHD ligand set of Ti(TMHD)₃ promotes a more uniform decomposition profile, reducing the risk of thickness non-uniformity and localized defects compared to mixed-ligand Ti(IV) alternatives. This translates to higher yield and more reliable device performance.

Synthesis of Atomically Dispersed TiO₂/SiO₂ Catalysts

For research and development in heterogeneous catalysis and photocatalysis, the ability to create an atomically dispersed active phase is a significant advantage. As demonstrated by XAFS studies (Section 3), the DPM ligand in Ti(TMHD)₃ facilitates the formation of mononuclear tetrahedral TiO₄ units on silica supports, whereas other titanium precursors lead to less dispersed or clustered species [3]. This unique structural control makes Ti(TMHD)₃ the preferred precursor for preparing model catalysts or for maximizing the atom efficiency of titanium in photocatalytic applications.

Fabrication of High-Purity BST Thin Films for Capacitors

In the manufacture of thin-film capacitors based on barium strontium titanate (BST), precursor purity and volatility are paramount. The patent literature defines high-purity Ti(DPM) complexes with stringent limits on OH (≤0.1 wt%) and Cl (≤5 ppm) content [4]. Procurement of Ti(TMHD)₃ manufactured to these specifications ensures the deposition of high-quality BST films with minimal leakage current and stable dielectric properties, essential for next-generation DRAM and RF components. The compound's volatility profile also enables its co-delivery with Ba(TMHD)₂ and Sr(TMHD)₂ in liquid injection MOCVD systems.

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